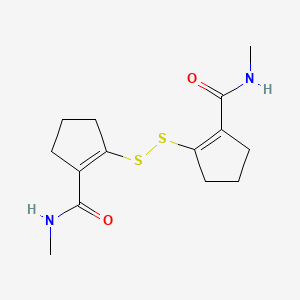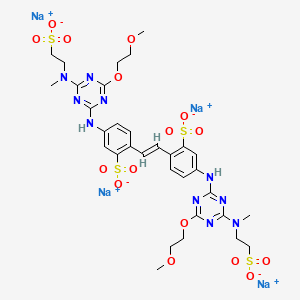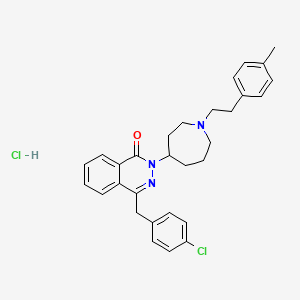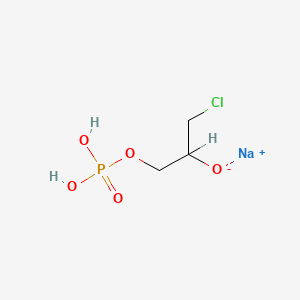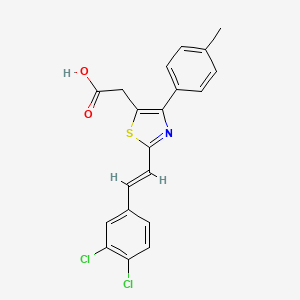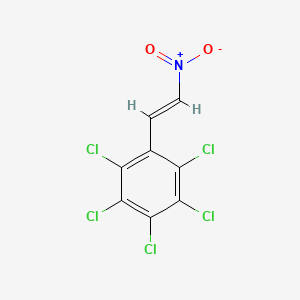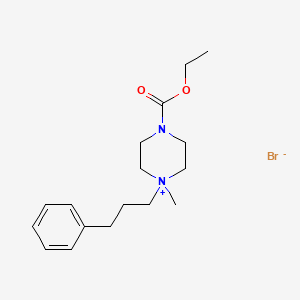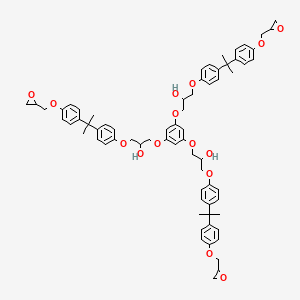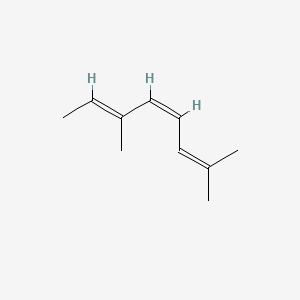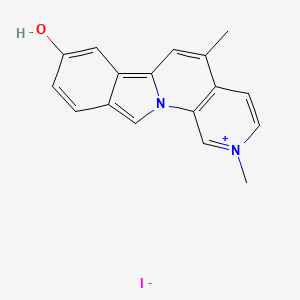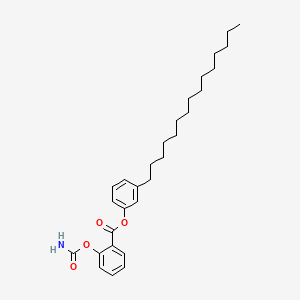
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester is a complex organic compound with a unique structure that includes a benzoic acid moiety, an aminocarbonyl group, and a pentadecylphenyl ester. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester typically involves the esterification of benzoic acid with 3-pentadecylphenol, followed by the introduction of the aminocarbonyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification and subsequent reactions. For instance, the esterification can be carried out using sulfuric acid as a catalyst and methanol as a solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of surfactants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenol
- Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl acetate
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-pentadecylphenyl ester is unique due to its specific ester linkage and the presence of a long pentadecyl chain. This structural feature imparts distinct physicochemical properties, such as enhanced solubility and stability, making it suitable for various applications .
Propiedades
Número CAS |
88599-34-2 |
|---|---|
Fórmula molecular |
C29H41NO4 |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
(3-pentadecylphenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C29H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-24-19-17-20-25(23-24)33-28(31)26-21-15-16-22-27(26)34-29(30)32/h15-17,19-23H,2-14,18H2,1H3,(H2,30,32) |
Clave InChI |
BXHQKJWGFMPOJS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


